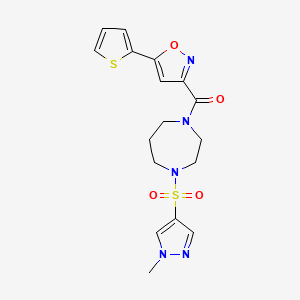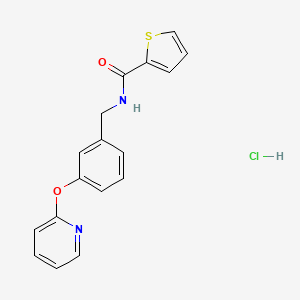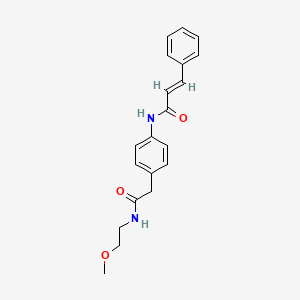
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is a chemical compound with the molecular formula C20H15NOS . It is also known as 1-[Methyl(2-thienylmethyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one consists of a phenyl group (a benzene ring), an indenone group (a fused cyclopentadiene and benzene ring), and a thienylmethylamino group (a thiophene ring attached to a methylamino group) .Physical And Chemical Properties Analysis
The average mass of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is 317.404 Da, and its monoisotopic mass is 317.087433 Da . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis of Thiazoles and Related Compounds
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one is utilized in the synthesis of thiazoles, which are significant in medicinal chemistry. Kumar et al. (2013) described a method for chemoselective thionation-cyclization of enamides to synthesize thiazoles with various functional groups, highlighting the compound's versatility in creating bioactive molecules (Kumar, Parameshwarappa, & Ila, 2013).
Material Science and Gelators
In material science, derivatives of phenylalanine, which include structures similar to 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one, are used to synthesize low-molecular-weight gelators. These have applications in drug delivery, tissue engineering, and environmental cleanup, as reported by Das et al. (2017) (Das, Häring, Haldar, & Díaz Díaz, 2017).
Novel Anticancer Agents
Romagnoli et al. (2012) developed anticancer agents based on the thiazole scaffold, highlighting the importance of hydrophobic moieties like phenyl and 3-thienyl at certain positions for potency. This indicates the potential of 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one in the design of anticancer drugs (Romagnoli et al., 2012).
Polymer Solar Cells
In the field of solar energy, Cheng et al. (2014) used a compound structurally related to 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one in polymer solar cells, demonstrating its role in improving the efficiency of these renewable energy sources (Cheng, Li, & Zhan, 2014).
Photochromism in Crystals
Irie et al. (2000) explored the photochromic reactions of compounds including 2-phenyl-3-thienyl groups in crystalline phases, indicating potential applications in photonic devices and smart materials (Irie, Lifka, Kobatake, & Kato, 2000).
Fluorescent Probes and Detection
Peng et al. (2015) developed fluorescent probes using phenyl diselenide-ester, which react with compounds like 2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one, for selective and sensitive detection of hydrogen sulfide, underscoring its role in chemical sensing (Peng, Zhang, Marutani, Pacheco, Chen, Ichinose, & Xian, 2015).
Mecanismo De Acción
While the mechanism of action for this specific compound isn’t available in the search results, indole derivatives, which this compound is a part of, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2-phenyl-3-(thiophen-2-ylmethylamino)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c22-20-17-11-5-4-10-16(17)19(21-13-15-9-6-12-23-15)18(20)14-7-2-1-3-8-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSNDQNTIBMABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-((2-thienylmethyl)amino)inden-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)
![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2690895.png)
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2690897.png)
![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)


![Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2690903.png)

![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)

![3-[[3-(Difluoromethoxy)thiophene-2-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2690908.png)
